(3-Mercaptopropyl)trimethoxysilane

Overview

Description

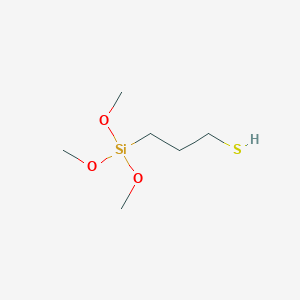

(3-Mercaptopropyl)trimethoxysilane is an organosilane compound with the chemical formula HS(CH₂)₃Si(OCH₃)₃. It is a versatile compound widely used in various fields due to its unique chemical properties. The compound contains a thiol group (-SH) and three methoxy groups (-OCH₃) attached to a silicon atom, making it highly reactive and suitable for surface modification and functionalization of materials.

Mechanism of Action

Target of Action

The primary targets of (3-Mercaptopropyl)trimethoxysilane are various surfaces where it acts as a linker molecule . It is used in the preparation of multi-walled carbon nanotubes and bilayer modified gold electrode . It can also be used to treat metal surfaces such as gold, silver, and copper to improve their corrosion resistance, antioxidation, and adhesion to polymers .

Mode of Action

This compound interacts with its targets through its thiol group, which can form a self-assembled monolayer (SAM) . This allows it to act as a conjunction reagent to immobilize a variety of nanoparticles . The trimethoxysilane group can react with surfaces, forming a strong bond, while the thiol group can interact with other substances, allowing for the immobilization of nanoparticles .

Biochemical Pathways

For instance, it can be coated with TiO2, CeO2, and La2O3 for protection against corrosion on quaternary bronze in urban atmosphere . It can also be used as a silica nanofluid (NF) to modify the surface of berea sandstone to improve the enhanced oil recovery (EOR) area in the petroleum industry .

Pharmacokinetics

It is known that the compound is air and moisture sensitive , which may impact its bioavailability in certain applications.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its application. For instance, when used as a conjunction reagent, it can immobilize a variety of nanoparticles . When used as a coating, it can protect surfaces from corrosion .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound decomposes in water , which can affect its stability and efficacy in aqueous environments. Additionally, the compound’s protectiveness can be enhanced by the addition of oxide nanoparticles and microparticles .

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Mercaptopropyl)trimethoxysilane can be synthesized through several methods. One common method involves the reaction of 3-chloropropyltrimethoxysilane with thiourea, followed by hydrolysis and neutralization to yield the desired product. The reaction conditions typically include:

Temperature: Room temperature to 60°C

Solvent: Polar solvents such as ethanol or water

Reaction Time: Several hours to complete the reaction

Another method involves the direct reaction of 3-mercaptopropyltrimethoxysilane with methanol in the presence of a catalyst such as hydrochloric acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using continuous flow reactors. The process involves the controlled addition of reactants and catalysts, maintaining optimal reaction conditions to ensure high purity and yield. The product is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Mercaptopropyl)trimethoxysilane undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding silane.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Silanes

Substitution: Functionalized silanes with various organic groups

Scientific Research Applications

(3-Mercaptopropyl)trimethoxysilane has numerous applications in scientific research, including:

Chemistry: Used as a coupling agent for surface modification of nanoparticles, enhancing their stability and functionality.

Biology: Employed in the immobilization of biomolecules on surfaces for biosensor development.

Medicine: Utilized in drug delivery systems and as a component in medical coatings to improve biocompatibility.

Industry: Applied in the production of adhesives, sealants, and coatings to enhance adhesion and durability.

Comparison with Similar Compounds

Similar Compounds

- (3-Aminopropyl)trimethoxysilane

- (3-Glycidyloxypropyl)trimethoxysilane

- (3-Mercaptopropyl)triethoxysilane

Uniqueness

(3-Mercaptopropyl)trimethoxysilane is unique due to its thiol group, which provides distinct reactivity compared to other organosilanes. This thiol functionality allows for specific interactions with metal surfaces and nanoparticles, making it particularly useful in applications requiring strong adhesion and surface modification.

Biological Activity

(3-Mercaptopropyl)trimethoxysilane (MPTMS) is a silane compound with significant applications in various fields, including materials science and biology. Its unique structure, characterized by a thiol group, allows it to interact with biological systems in diverse ways. This article will explore the biological activity of MPTMS, focusing on its applications in biosensing, drug delivery, and nanotechnology.

Chemical Identification

| Property | Value |

|---|---|

| CAS Number | 4420-74-0 |

| Molecular Formula | C₆H₁₆O₃SSi |

| Molecular Weight | 196.34 g/mol |

| IUPAC Name | 3-trimethoxysilylpropane-1-thiol |

| SMILES | COSi(OC)OC |

MPTMS acts primarily through its thiol (-SH) group, which can form covalent bonds with various biomolecules, including proteins and nucleic acids. This property has made it valuable in creating functionalized surfaces for biosensors and drug delivery systems.

Applications in Biological Systems

-

Biosensing

- MPTMS is utilized to create biosensors by forming self-assembled monolayers (SAMs) on gold substrates. These sensors can detect various analytes, including heavy metals like mercury. The thiol groups provide a stable attachment point for biomolecules, enhancing the sensor's sensitivity and specificity .

-

Drug Delivery

- The compound has been explored as a linker molecule in drug delivery systems. For instance, MPTMS-modified nanoparticles have shown promise in delivering therapeutic agents to targeted sites within the body. The thiol groups facilitate the attachment of drugs or targeting ligands, improving the efficacy of treatment .

- Nanotechnology

Case Study 1: Biosensor Development

A study compared two types of MPTMS-based networks on gold substrates for biosensor applications. The layer-by-layer assembly method resulted in thinner films with specific surface properties, while the sol-gel method produced thicker films with enhanced stability due to a more robust network structure. The latter demonstrated superior performance in electrochemical sensing applications .

Case Study 2: Drug Delivery Systems

Research involving MPTMS-modified nanoparticles demonstrated their effectiveness as drug carriers for anticancer agents. These nanoparticles showed increased cellular uptake and sustained release of the drug, leading to enhanced therapeutic effects in vitro and in vivo models .

Safety and Toxicity

While MPTMS has beneficial applications, it is crucial to consider its safety profile. It is categorized as an acute toxicity hazard (Category 4) and a chronic aquatic hazard (Category 2). Skin sensitization is also a concern, necessitating precautions during handling .

Properties

IUPAC Name |

3-trimethoxysilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-4-5-10/h10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEWCQRISZBELL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCS)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29295-80-5 | |

| Record name | Mercaptopropyltrimethoxysilane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29295-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2044428 | |

| Record name | 3-Mercaptopropyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a stench; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4420-74-0 | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4420-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Mercaptopropyl)trimethoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004420740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(trimethoxysilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Mercaptopropyltrimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-trimethoxysilylpropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-MERCAPTOPROPYL)TRIMETHOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CB1M08OIW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.